2-Isopropylhydroquinone
CAS No.: 2349-71-5
Cat. No.: VC3774427
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2349-71-5 |
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Molecular Formula | C9H12O2 |
Molecular Weight | 152.19 g/mol |
IUPAC Name | 2-propan-2-ylbenzene-1,4-diol |
Standard InChI | InChI=1S/C9H12O2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,10-11H,1-2H3 |
Standard InChI Key | HIGSPBFIOSHWQG-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C=CC(=C1)O)O |
Canonical SMILES | CC(C)C1=C(C=CC(=C1)O)O |
Melting Point | 129-131°C |
Introduction
Chemical Identity and Structure
2-Isopropylhydroquinone (IPHQ) is a monoalkylated derivative of hydroquinone with the molecular formula C9H12O2. The compound features a benzene ring with two hydroxyl groups in para positions (1,4-benzenediol) and an isopropyl group (-CH(CH3)2) at position 2, ortho to one of the hydroxyl groups . This structural arrangement results in an asymmetric molecule with distinctive chemical behavior compared to the parent hydroquinone.
Identification Parameters
Table 1 presents the key identification parameters for 2-isopropylhydroquinone:
Parameter | Identifier |
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Chemical Formula | C9H12O2 |
IUPAC Name | 2-propan-2-ylbenzene-1,4-diol |
Common Names | 2-isopropylhydroquinone, 2-isopropylbenzene-1,4-diol, 2-isopropyl-1,4-benzenediol |
CAS Registry Number | 2349-71-5 |
European Community (EC) Number | 219-080-5 |
ChEBI ID | CHEBI:172413 |
ChEMBL ID | CHEMBL1795407 |
UNII | 213K8IP95J |
Physical and Chemical Properties
The physical and chemical properties of 2-isopropylhydroquinone are influenced by both its hydroquinone core structure and the isopropyl substituent. While specific data for this compound is limited in the literature, certain properties can be inferred based on its structural relationship to hydroquinone and the known effects of alkyl substitution.
Comparative Physical Properties
Table 2 presents a comparison between hydroquinone and 2-isopropylhydroquinone properties:
Chemical Reactivity
Like other hydroquinones, 2-isopropylhydroquinone demonstrates characteristic reactivity patterns that include:
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Redox behavior typical of the 1,4-benzenediol structure, with susceptibility to oxidation forming the corresponding quinone
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Phenolic reactions at the hydroxyl groups
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Modified reactivity patterns due to the electronic and steric effects of the isopropyl group
The compound's stability is influenced by environmental factors, with increased stability reported when protected from air, light, and oxidizing agents. When exposed to atmospheric conditions, 2-isopropylhydroquinone, like other hydroquinones, may darken due to oxidation processes .
Synthesis Methods
Selective Monoalkylation
Based on patent literature, 2-isopropylhydroquinone can be synthesized through selective monoalkylation of hydroquinone. This approach involves:
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Reaction of hydroquinone with an appropriate isopropylating agent
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Use of specific catalysts to promote regioselectivity
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Controlled reaction conditions to favor monoalkylation over dialkylation
A continuous process for such monoalkylation has been described in patent documentation, comprising "contacting a mixture comprising dihydroxy aromatic compound, water and an alkylating agent with a catalyst system in the presence of a flowing carrier gas, to form a mono alkylated dihydroxy aromatic compound" .
Structural Relationships
2-Isopropylhydroquinone belongs to a broader family of substituted hydroquinones and dihydric phenols. Patents often mention it alongside related compounds such as 2,5-diisopropylhydroquinone .
Comparison with Related Compounds
Table 3 presents a structural comparison between 2-isopropylhydroquinone and related compounds:
Structure-Property Relationships
The position and nature of substituents on the hydroquinone core significantly affect the properties of the resulting compound. The isopropyl group in 2-isopropylhydroquinone introduces both electronic and steric effects that influence:
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Solubility characteristics (decreased hydrophilicity)
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Oxidation potential (potentially altered by electron-donating effect)
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Reactivity patterns at the hydroxyl groups
Applications and Uses
Research Context
The inclusion of 2-isopropylhydroquinone in chemical databases such as ChEMBL and ChEBI indicates its relevance in research contexts . The compound may serve as:
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A model compound in structure-activity relationship studies
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An intermediate in the synthesis of more complex molecules
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A subject of investigation for potential antioxidant properties (similar to other hydroquinone derivatives)
Stability and Stabilization
Hydroquinone derivatives, including 2-isopropylhydroquinone, are susceptible to oxidation and may require stabilization for long-term storage and use.
Stabilization Methods
Patent literature describes methods for stabilizing dihydric phenols including 2-isopropylhydroquinone. These methods include:
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Addition of specific stabilizers such as ascorbic acid
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Control of storage conditions to minimize exposure to oxidizing conditions
One patent describes "a method of producing a polycarbonate comprising: reacting a dihydric phenol...wherein the dihydric phenol is selected from the group consisting of hydroquinone, methylhydroquinone, 2-phenylhydroquinone, 2-isopropyl hydroquinone, 2,5-diisopropyl hydroquinone, and mixtures of two or more of the foregoing dihydric phenols" .
Research Gaps and Future Directions
Current Research Limitations
Based on the available search results, several research gaps regarding 2-isopropylhydroquinone can be identified:
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Comprehensive physical property characterization
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Detailed toxicological profiling specific to this compound
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Systematic comparison with other hydroquinone derivatives
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Exploration of potential unique applications
Future Research Opportunities
Future research on 2-isopropylhydroquinone could profitably focus on:
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Detailed structure-property relationship studies comparing multiple hydroquinone derivatives
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Investigation of potential applications in advanced polymer science
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Exploration of antioxidant properties and mechanisms
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Development of improved synthetic routes with higher selectivity and yield
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